molecular formula C19H16O7 B1250278 Aldehydoisoophiopogonanone A, 6-

Aldehydoisoophiopogonanone A, 6-

Cat. No.: B1250278
M. Wt: 356.3 g/mol
InChI Key: BXBGUZJWTCKDJY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Aldehydoisoophiopogonanone A, 6- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with tyrosinase, an enzyme crucial for melanin synthesis. Aldehydoisoophiopogonanone A, 6- acts as a reversible competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access . This interaction is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions, leading to conformational changes in the enzyme’s structure.

Cellular Effects

Aldehydoisoophiopogonanone A, 6- exhibits significant effects on various cell types and cellular processes. In lung cancer cells, it has been shown to inhibit proliferation, induce apoptosis, and suppress migration . These effects are mediated through alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, Aldehydoisoophiopogonanone A, 6- impacts glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism, leading to changes in the cellular metabolic profile .

Molecular Mechanism

The molecular mechanism of Aldehydoisoophiopogonanone A, 6- involves its binding interactions with biomolecules and its ability to modulate enzyme activity. As a tyrosinase inhibitor, Aldehydoisoophiopogonanone A, 6- binds to the enzyme’s active site, coordinating with copper ions present in the active center . This binding prevents the entrance of substrates, thereby inhibiting the catalytic activity of tyrosinase. Additionally, the compound’s interactions with other proteins and enzymes may involve similar binding mechanisms, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aldehydoisoophiopogonanone A, 6- have been observed to change over time. The compound is stable when stored at recommended conditions, such as 4°C and protected from light . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that Aldehydoisoophiopogonanone A, 6- maintains its biological activity for extended periods, although prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of Aldehydoisoophiopogonanone A, 6- vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues. Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Aldehydoisoophiopogonanone A, 6- is involved in several metabolic pathways, including glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism . These pathways are crucial for maintaining cellular homeostasis and responding to oxidative stress. The compound interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels. By modulating these pathways, Aldehydoisoophiopogonanone A, 6- can exert its therapeutic effects on cells.

Transport and Distribution

Within cells and tissues, Aldehydoisoophiopogonanone A, 6- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biological activity. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to reach and affect specific cellular compartments.

Subcellular Localization

Aldehydoisoophiopogonanone A, 6- exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that Aldehydoisoophiopogonanone A, 6- reaches its intended sites of action, such as the cytoplasm, mitochondria, or nucleus, where it can interact with relevant biomolecules and exert its effects.

Chemical Reactions Analysis

6-Formyl-isoophiopogonanone A undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBGUZJWTCKDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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